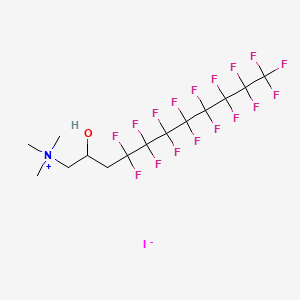
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammoniumiodid ist eine fluorierte quartäre Ammoniumverbindung. Es zeichnet sich durch seine einzigartige Struktur aus, die eine lange perfluorierte Kohlenstoffkette und eine Trimethylammoniumiodidgruppe umfasst. Diese Verbindung ist bekannt für ihre oberflächenaktiven Eigenschaften und wird in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammoniumiodid beinhaltet typischerweise die Reaktion eines perfluorierten Alkohols mit Trimethylamin in Gegenwart eines Iodierungsmittels. Die Reaktionsbedingungen umfassen häufig:
Temperatur: Moderate Temperaturen (um 50-70 °C), um die Reaktion zu erleichtern.
Lösungsmittel: Polare Lösungsmittel wie Methanol oder Ethanol werden häufig verwendet.
Katalysator: Eine Base wie Natriumhydroxid kann verwendet werden, um die Reaktion zu fördern.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammoniumiodid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodidion kann durch andere Nucleophile wie Chlorid oder Bromid ersetzt werden.
Oxidationsreaktionen: Die Hydroxylgruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden.
Reduktionsreaktionen: Die Verbindung kann reduziert werden, um verschiedene Derivate mit veränderten Eigenschaften zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumchlorid oder Natriumbromid in wässriger Lösung.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Bildung von (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammoniumchlorid oder -bromid.
Oxidationsreaktionen: Bildung des entsprechenden Ketons oder Aldehyds.
Reduktionsreaktionen: Bildung von Alkoholderivaten mit unterschiedlichen Kettenlängen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Tensid und Emulgator verwendet. Seine einzigartige Struktur ermöglicht es ihm, Emulsionen zu stabilisieren und Partikel in verschiedenen Lösungsmitteln zu dispergieren.
Biologie
In der biologischen Forschung wird es verwendet, um die Wechselwirkungen zwischen fluorierten Verbindungen und biologischen Membranen zu untersuchen. Seine oberflächenaktiven Eigenschaften machen es nützlich bei der Herstellung von Liposomen und anderen vesikulären Strukturen.
Medizin
In der Medizin wird (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammoniumiodid auf seine potenziellen antimikrobiellen Eigenschaften untersucht. Es wird auch als Bestandteil in Medikamententrägersystemen untersucht, da es mit Lipidmembranen interagieren kann.
Industrie
Industriell wird diese Verbindung bei der Formulierung von Spezialbeschichtungen und Schmierstoffen verwendet. Seine fluorierte Kette bietet eine hervorragende Beständigkeit gegen Lösungsmittel und Chemikalien, wodurch sie für raue Umgebungen geeignet ist.
Wirkmechanismus
Der Wirkmechanismus von (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammoniumiodid beinhaltet seine Wechselwirkung mit Lipidmembranen. Die fluorierte Kette lagert sich in die Lipiddoppelschicht ein, stört die Membranstruktur und führt zu einer erhöhten Permeabilität. Diese Eigenschaft wird bei seiner antimikrobiellen Aktivität und seiner Verwendung in Medikamententrägersystemen ausgenutzt.
Wirkmechanismus
The mechanism of action of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide involves its interaction with lipid membranes. The fluorinated chain inserts into the lipid bilayer, disrupting the membrane structure and leading to increased permeability. This property is exploited in its antimicrobial activity and its use in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammoniumchlorid
- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammoniumbromid
- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammoniumsulfat
Einzigartigkeit
Die Einzigartigkeit von (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammoniumiodid liegt in seiner Iodidgruppe, die eine spezifische Reaktivität und Eigenschaften verleiht. Im Vergleich zu seinen Chlorid- und Bromid-Gegenstücken kann die Iodid-Variante unterschiedliche Löslichkeits- und Reaktivitätsprofile aufweisen, wodurch sie für bestimmte Anwendungen geeignet ist, bei denen diese Eigenschaften von Vorteil sind.
Eigenschaften
CAS-Nummer |
92071-84-6 |
|---|---|
Molekularformel |
C14H15F17INO |
Molekulargewicht |
663.15 g/mol |
IUPAC-Name |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C14H15F17NO.HI/c1-32(2,3)5-6(33)4-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31;/h6,33H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JJQUHEQVLGAENB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


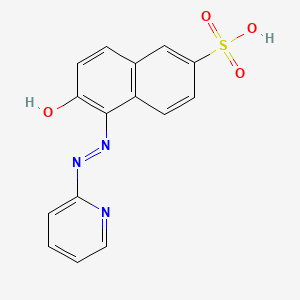

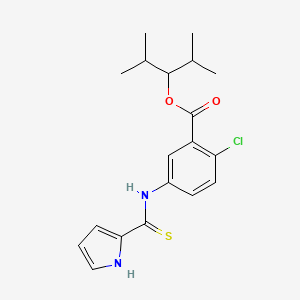
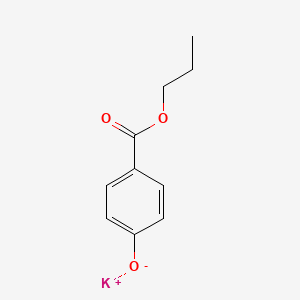
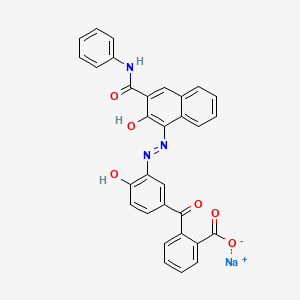
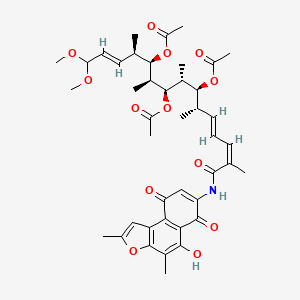
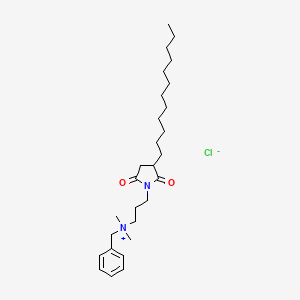
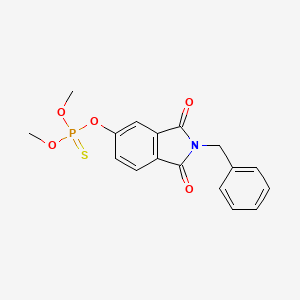
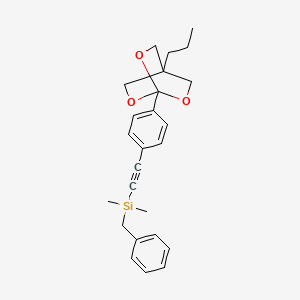
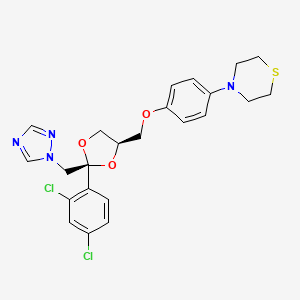

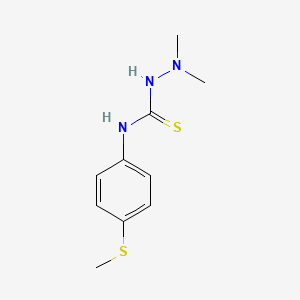
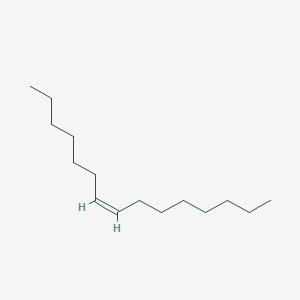
![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
